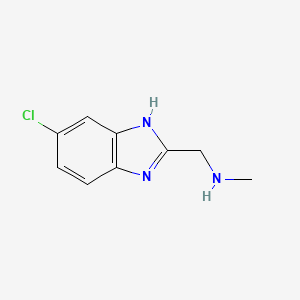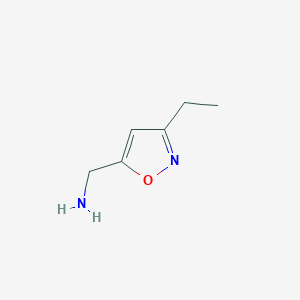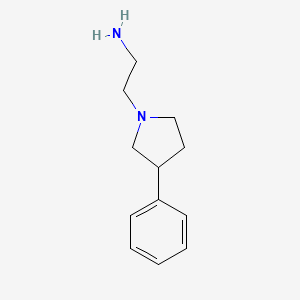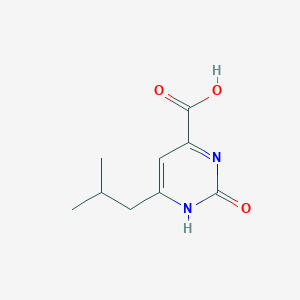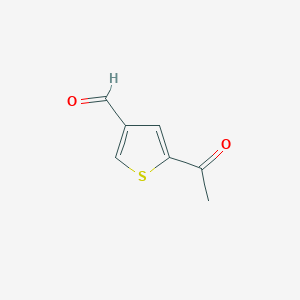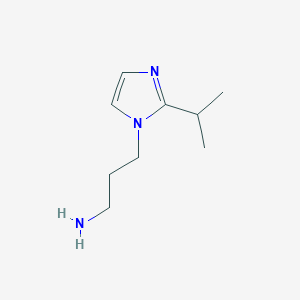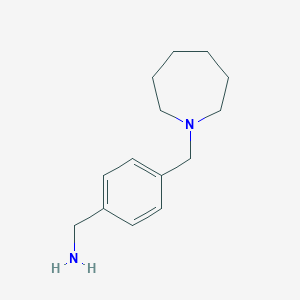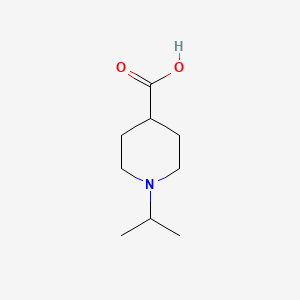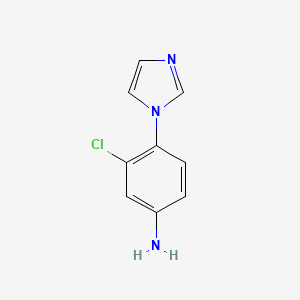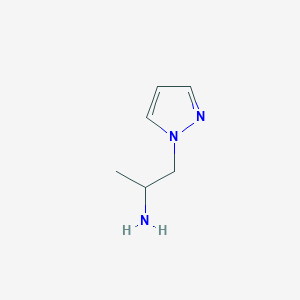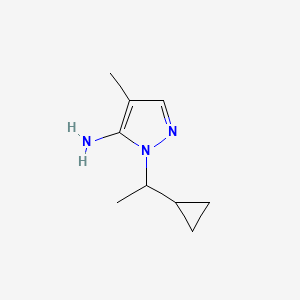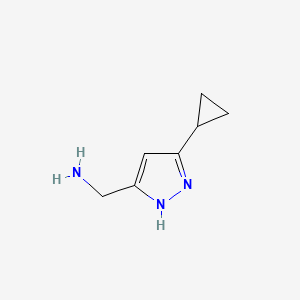
(5-cyclopropyl-1H-pyrazol-3-yl)methanamine
Descripción general
Descripción
(5-cyclopropyl-1H-pyrazol-3-yl)methanamine, also known as 5CPP, is an organic compound with a wide range of applications in the scientific and industrial fields. It has been used as a catalyst in various chemical reactions, as a reagent in the synthesis of other compounds, and as a drug in the treatment of certain diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Ambient-Temperature Synthesis : A novel compound similar to (5-cyclopropyl-1H-pyrazol-3-yl)methanamine, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was synthesized at ambient temperature. This synthesis demonstrates the potential for creating related compounds under mild conditions, potentially expanding the utility of such chemicals in various scientific applications (Becerra, Cobo & Castillo, 2021).
Coordination Chemistry
- Cobalt(II) Complexes : Research involving compounds similar to this compound showed their use in forming Co(II) chloride complexes. These complexes were found to have varied geometries and coordination properties, indicating potential applications in coordination chemistry and materials science (Choi et al., 2015).
Pharmaceutical and Biological Research
- Cytotoxic Agents : Research on derivatives of pyrazole-based compounds, like this compound, has led to the development of novel cytotoxic agents. These compounds showed significant activity against various cancer cell lines, suggesting potential applications in cancer research and drug development (Ramazani et al., 2014).
- Antiproliferative Agents : Similar compounds have been synthesized and tested for their antiproliferative activity against cancer cell lines. Findings indicate potential applications in the development of new treatments for leukemia and breast cancer (Ananda et al., 2017).
- Antipsychotic Agents : Derivatives of pyrazole, closely related to this compound, have been studied for their potential as antipsychotic agents. These studies contribute to the understanding of their pharmacological profile and potential therapeutic applications (Wise et al., 1987).
Materials Science
- Molecular Structures and Properties : Studies on similar pyrazole derivatives have focused on understanding their molecular structures and properties, which is crucial for their application in materials science and engineering (Cao et al., 2010).
Direcciones Futuras
The future directions for the study and application of “(5-cyclopropyl-1H-pyrazol-3-yl)methanamine” and similar compounds could include further exploration of their synthesis methods and potential biological activities. Given the diverse pharmacological activities of pyrazole derivatives, these compounds may have significant potential in the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
The primary target of (5-cyclopropyl-1H-pyrazol-3-yl)methanamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its activity is necessary for cells to progress from the G1 phase to the S phase .
Mode of Action
This inhibition could lead to a halt in the cell cycle progression, preventing cells from moving from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to a decrease in cell proliferation and could potentially induce cell death . The downstream effects of this action are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of CDK2 . This can lead to a decrease in cell proliferation, potentially inducing cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Análisis Bioquímico
Biochemical Properties
(5-cyclopropyl-1H-pyrazol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serine/threonine-protein kinases, which are involved in the control of the cell cycle and essential for meiosis . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of calcium/calmodulin-dependent protein kinases, which play a crucial role in dendritic spine and synapse formation . This compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been found to bind to the active sites of certain enzymes, inhibiting their activity and thereby affecting downstream biochemical pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For example, high doses of this compound have been associated with increased cellular stress and potential cytotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in nitrogen metabolism, leading to changes in the levels of specific metabolites . These interactions can have downstream effects on overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, it may be targeted to other organelles, such as mitochondria, where it can affect cellular metabolism and energy production.
Propiedades
IUPAC Name |
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZWOJBTQUEVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424491 | |
| Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518064-13-6 | |
| Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-cyclopropyl-1H-pyrazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



